molecular formula C15H20O4 B1195771 Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-

Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-

Cat. No. B1195771
M. Wt: 264.32 g/mol
InChI Key: BFWXQSLJSDLIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]- is a natural product found in Geigeria aspera with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Azuleno Derivatives : Azuleno[6,5-b]furan derivatives have been synthesized through various chemical reactions, indicating their importance in organic chemistry. For instance, azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, along with their analogues, were synthesized, showcasing the versatility of azuleno compounds in creating new heterocyclic compounds (Fujimori et al., 1986).
  • Characterization and Structural Analysis : Studies have focused on the detailed structural analysis of azuleno compounds. For example, the molecular structure of a sesquiterpene lactone with an azuleno[4,5-b]furan skeleton was elucidated, providing insights into the compound’s stability and bonding characteristics (Xiong et al., 2009).

Applications in Natural Product Chemistry

  • Isolation from Natural Sources : Various azuleno derivatives have been isolated from natural sources, highlighting their occurrence in plant species. For example, compounds with azuleno[6,5-b]furan skeletons were isolated from the whole plants of Aster sampsonii, demonstrating the presence of these compounds in nature (Gao, 2010).
  • Chemical Constituents of Marine Life : Research on marine organisms has led to the discovery of azuleno compounds, indicating their role in marine biochemistry. Compounds such as linderazulene and azuleno[6,5-b]furan derivatives were identified in marine species like Echinogorgia sassapo reticulata, showcasing their significance in marine ecosystems (Guo, 2010).

properties

Product Name

Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione

InChI

InChI=1S/C15H20O4/c1-6-4-11-13(8(3)15(18)19-11)14(17)12-7(2)10(16)5-9(6)12/h6,8-9,11,13-14,17H,4-5H2,1-3H3

InChI Key

BFWXQSLJSDLIAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O

synonyms

geigerin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-
Reactant of Route 2
Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-
Reactant of Route 3
Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-
Reactant of Route 4
Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-
Reactant of Route 5
Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-
Reactant of Route 6
Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-

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